N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}naphthalene-2-carboxamide
Description
N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}naphthalene-2-carboxamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core substituted with methyl groups at positions 2 and 9, a keto group at position 4, and a naphthalene-2-carboxamide moiety at position 2. This structure combines a rigid bicyclic aromatic system with a bulky naphthalene group, which may enhance binding affinity in pharmacological contexts by increasing hydrophobic interactions or π-π stacking . The compound’s synthesis typically involves coupling reactions between pyrido[1,2-a]pyrimidine precursors and activated naphthalene-carboxylic acid derivatives, as exemplified in microwave-assisted amidation protocols .
Properties
IUPAC Name |
N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-13-6-5-11-24-19(13)22-14(2)18(21(24)26)23-20(25)17-10-9-15-7-3-4-8-16(15)12-17/h3-12H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYXRTDDABFCDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=CC4=CC=CC=C4C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}naphthalene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine with naphthalene-2-carboxylic acid under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the process and achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically conducted under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-2-carboxylic acid derivatives, while substitution reactions can produce various functionalized pyrido[1,2-a]pyrimidine derivatives .
Scientific Research Applications
N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}naphthalene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}naphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Bioisosteric Relationships: The benzyl-substituted analogue () demonstrates bioisosterism with 4-hydroxyquinolin-2-ones, suggesting shared mechanisms of action despite core heterocycle differences .
- Substituent Effects : The naphthalene group in the target compound likely improves membrane permeability compared to smaller substituents (e.g., benzyl or ethoxybenzamide), though this may reduce aqueous solubility .
Core Heterocycle Modifications
Compounds with modified pyrido[1,2-a]pyrimidine cores exhibit distinct pharmacological profiles:
- Pyridopyrrolopyrimidine Carboxylates (e.g., compounds 17 and 18 in ): Methyl carboxylate derivatives synthesized via glycinate ester condensation.
- Naphthyridine Carboxamides (e.g., compound 67 in ): Feature a naphthyridine core instead of pyrido[1,2-a]pyrimidine. These derivatives show activity in anticancer screens, highlighting the importance of core heteroatom arrangement .
Research Findings and Pharmacological Implications
- Analgesic Activity : Benzyl-substituted pyrido[1,2-a]pyrimidine carboxamides () show efficacy in pain models, suggesting the target compound may share similar pathways .
- Antimicrobial Potential: Naphthopyranopyrimidine derivatives () with structural similarities exhibit antimicrobial activity, though the naphthalene carboxamide’s role remains untested .
Biological Activity
N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}naphthalene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₃O₂ |
| Molecular Weight | 305.35 g/mol |
| IUPAC Name | This compound |
| CAS Number | 946257-30-3 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer properties. A study on pyrido-pyrimidine derivatives showed that they effectively inhibited the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For instance, similar compounds have demonstrated inhibitory effects on protein kinases and other enzymes crucial for tumor growth .
The mechanism of action of this compound involves:
- Enzyme Binding : The compound may bind to the active sites of target enzymes, inhibiting their function.
- Signal Transduction Interference : It can disrupt signaling pathways that promote cell survival and proliferation.
Study 1: Antitumor Activity
In a study examining the antitumor activity of pyrido[1,2-a]pyrimidine derivatives, it was found that N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-ylnaphthalene}-2-carboxamide significantly reduced tumor size in xenograft models. The compound was administered at varying doses (10 mg/kg and 20 mg/kg), showing a dose-dependent effect on tumor growth inhibition .
Study 2: Inhibition of Lipoxygenase
Another study evaluated the compound's ability to inhibit soybean lipoxygenase. The results indicated that at a concentration of 100 µM, the compound demonstrated a notable inhibition percentage compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
